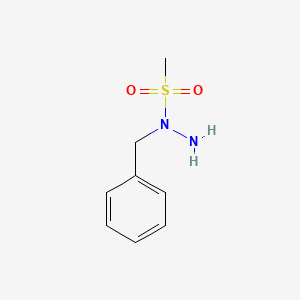

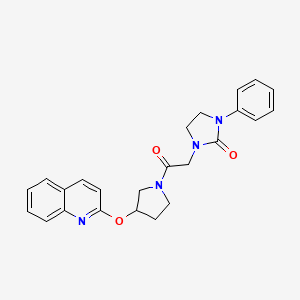

![molecular formula C19H20FN5O2 B2697127 9-(4-fluorophenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 893963-95-6](/img/structure/B2697127.png)

9-(4-fluorophenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyrimidine, a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of pyrimidine derivatives often involves oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a pyrimidine ring substituted with various functional groups. The structure of these compounds is often analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, including oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . The reaction conditions and the nature of the substituents on the pyrimidine ring can influence the yield of the final products .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by the nature of the substituents on the pyrimidine ring. For instance, the presence of a methyl group at C-2 or C-2/C-3 positions of the furan ring can influence the formation of thiones in lower yield .Wissenschaftliche Forschungsanwendungen

Structural and Synthetic Insights

Research has focused on exploring the molecular structures and crystal packing of related compounds, providing foundational insights for further applications. For instance, structural investigations have revealed intricate details such as hydrogen bonding patterns, molecular conformations, and pi-pi stacking interactions in closely related chemical structures. These findings are crucial for understanding the compound's potential in various applications, ranging from material science to pharmacology (Trilleras et al., 2009), (Wolska & Herold, 2000).

Photophysical Properties and Applications

Significant efforts have been directed towards understanding the photophysical properties of related compounds, with an eye on their application in imaging, sensors, and optoelectronic devices. Studies on derivatives have demonstrated the potential for high fluorescence, tunable photophysical properties, and applications as pH sensors and in organic light-emitting devices (OLEDs). These developments open up avenues for employing such compounds in advanced imaging techniques and as components in electronic devices, showcasing their versatility beyond traditional applications (Boiadjiev et al., 2006), (Yan et al., 2017).

Novel Applications and Biological Activity

The exploration of novel applications extends into the realm of agriculture and bioactive compound development. Research into hybrids and derivatives has explored their utility as herbicides and in the development of ligands for specific receptors, highlighting the compound's potential in agricultural sciences and drug discovery. These studies not only broaden the application spectrum but also contribute to a deeper understanding of the compound's interaction with biological systems, paving the way for targeted therapies and sustainable agricultural practices (Wang et al., 2017), (Załuski et al., 2019).

Wirkmechanismus

Pyrimidine derivatives exert their biological activity through various mechanisms. For instance, they have shown promising neuroprotective and anti-inflammatory properties. They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Zukünftige Richtungen

The future directions for the research on pyrimidine derivatives include the development of novel scaffolds of triazole-pyrimidine-based compounds as neuroprotective and anti-neuroinflammatory agents . There is also a need to construct novel pyrimidines with higher selectivity as anticancer agents .

Eigenschaften

IUPAC Name |

9-(4-fluorophenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O2/c1-4-9-23-17(26)15-16(22(3)19(23)27)21-18-24(10-12(2)11-25(15)18)14-7-5-13(20)6-8-14/h4-8,12H,1,9-11H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWLRWUBCSZFAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-fluorophenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

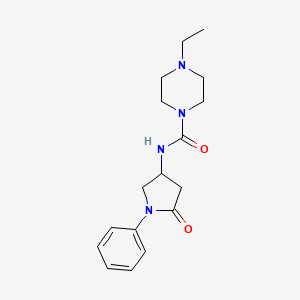

![5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2697046.png)

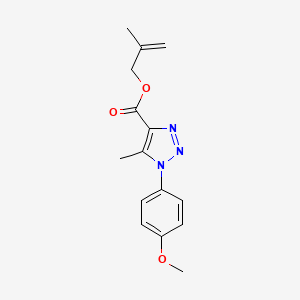

![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2697048.png)

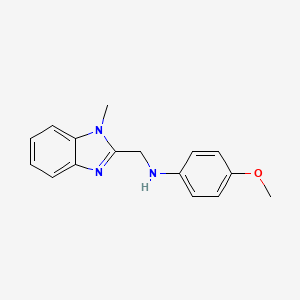

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2697050.png)

![1-(3-Chlorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697053.png)

![(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(thiomorpholino)methanone](/img/structure/B2697055.png)

![2,4-Dimethyl-5-[[3-(triazol-2-yl)azetidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2697058.png)

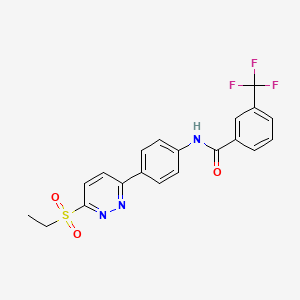

![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-6-fluorobenzenecarbonitrile](/img/structure/B2697062.png)

![dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate](/img/structure/B2697063.png)